Synthesis of Androst-5-en-7-one can be achieved through several methods:
Androst-5-en-7-one has a molecular formula of and a molecular weight of approximately 286.41 g/mol. The structure consists of four fused carbon rings typical of steroids, with specific functional groups that influence its chemical behavior:
The stereochemistry around these functional groups plays a critical role in the biological activity of the compound.
Androst-5-en-7-one can participate in various chemical reactions:
The mechanism by which Androst-5-en-7-one exerts its effects typically involves interaction with androgen receptors or other steroid hormone receptors in target tissues. Upon binding to these receptors, it may modulate gene expression related to growth, metabolism, and reproductive functions.
Research indicates that some derivatives may exhibit estrogenic effects despite being primarily classified as androgenic compounds . This dual activity could be attributed to structural similarities with estrogens or interactions with estrogen receptor subtypes.
Androst-5-en-7-one exhibits several notable physical properties:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for characterization.
Androst-5-en-7-one has several applications in scientific research:
Androst-5-en-7-one (C₁₉H₂₈O) is a steroidal enone that functions as a potent modulator of estrogen biosynthesis through targeted inhibition of aromatase (CYP19A1), the cytochrome P450 enzyme responsible for converting androgens to estrogens. Structurally characterized as 10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one, its planar 7-keto group and Δ⁵-bond confer optimal geometry for active-site binding in aromatase [1] [8]. Unlike endogenous substrates like androstenedione, Androst-5-en-7-one lacks the C19 methyl group or 3-keto moiety, enabling competitive displacement while resisting catalytic conversion. This inhibition disrupts the aromatase-mediated three-step oxygenation process critical for estrogen synthesis, positioning it as a strategic agent for conditions like estrogen-dependent breast cancer [4] [5]. Studies confirm its specificity toward placental aromatase, with minimal interference in other steroidogenic pathways (e.g., glucocorticoid or mineralocorticoid synthesis) [8] [10].
Androst-5-en-7-one exhibits suicide substrate behavior, irreversibly inactivating aromatase through mechanism-dependent covalent modification. Kinetic analyses reveal a two-step process:
The inactivation mechanism involves enzymatic oxygenation at C19, forming a 19-hydroxy derivative (steroid 7), which further oxidizes to a 19-oxo intermediate. This electrophilic species alkylates nucleophilic residues (e.g., cysteine or lysine) in the active site, permanently disabling aromatase [5] [10]. ¹⁸O-labeling studies confirm incorporation of oxygen from atmospheric O₂ into the C19-aldehyde, supporting the role of the ferric-peroxo intermediate (Fe³⁺-O₂⁻) in this oxidation [9]. Crucially, inactivation is blocked by substrate analogs (e.g., androstenedione) but unaffected by exogenous thiols like L-cysteine, indicating active-site-specific adduction rather than nonspecific oxidation [4] [10].
Table 1: Kinetic Parameters of Androst-5-en-7-one as an Aromatase Suicide Substrate
Compound | kinact (min⁻¹) | KI (nM) | Inactivation Efficiency (kinact/KI, M⁻¹s⁻¹) |
---|---|---|---|
Androst-5-en-7-one (1) | 0.069 | 143 | 8.04 × 10³ |
19-Hydroxy derivative (7) | 0.058 | 11,100 | 8.71 × 10¹ |
Beyond suicide inactivation, Androst-5-en-7-one demonstrates reversible competitive inhibition against cytochrome P450 isoforms. It binds aromatase with 10-fold greater affinity (Ki ≈ 0.058–45 μM) than androstenedione (natural substrate), facilitated by hydrophobic interactions within the substrate cleft [4] [7]. Inhibition is highly sensitive to C17 substitutions: 17-keto derivatives (e.g., Androst-5-ene-7,17-dione) exhibit Ki values ~100-fold lower than 17β-alcohol analogs due to enhanced van der Waals contacts with residues like Phe221 [4] [7]. The compound’s binding mode contrasts with Type II inhibitors (e.g., pyridine-containing steroids): Its 7-keto group does not coordinate the heme iron but occupies a hydrophobic niche adjacent to Trp224, as evidenced by UV-Vis spectra lacking characteristic Soret shifts [3]. This orientation restricts catalytic access while permitting oxygen activation—a prerequisite for suicide inactivation [3] [9].
The inhibitory potency of Androst-5-en-7-one derivatives is governed by distinct structural determinants:
Table 2: Structural Modifications and Impact on Aromatase Inhibition
Structural Feature | Example Compound | Ki (μM) | Inactivation Activity | Key SAR Insight |
---|---|---|---|---|
17-Keto | Androst-5-ene-7,17-dione | 0.058 | Time-dependent (kinact = 0.069 min⁻¹) | Optimal for hydrophobic pocket binding |
17β-Hydroxy | 17β-Hydroxyandrost-5-en-7-one | 4.2 | Weak competitive | Steric hindrance reduces affinity |
19-Methyl | Androst-5-en-7-one | 0.143 | Time-dependent | Hydrophobic stabilization |
19-Oxo | 19-Oxoandrost-5-en-7-one | 11.1 | Time-dependent (kinact = 0.143 min⁻¹) | Polar group disrupts hydrophobic interactions |
3,5-Dien-7-one | Androsta-3,5-dien-7-one | 0.045 | Time-dependent (kinact = 0.189 min⁻¹) | Extended conjugation enhances reactivity |
7-Deoxy analog | Androst-5-en-17-one | >100 | None | Lacks electrophilic site for inactivation |
These SAR principles highlight a conserved pharmacophore: A planar Δ⁵-7-ketone scaffold with C17 carbonyl and C19 methyl groups optimally fills the aromatase substrate cavity, positioning C19 for activation-dependent covalent modification [4] [7] [8]. Molecular modeling suggests the enone system aligns parallel to the heme, enabling efficient electron transfer during oxygen activation [9] [10].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: